molecular formula C18H18N2O5S B3009059 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922005-03-6

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3009059
CAS No.: 922005-03-6
M. Wt: 374.41
InChI Key: QGMJAQOWZYBZPH-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O5S and its molecular weight is 374.41. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities and Enzyme Inhibition

Sulfonamides, such as the one described, have been extensively studied for their pharmacological properties, including antibacterial, anti-carbonic anhydrase, and antifolate activities. These properties make them candidates for treating various diseases and conditions. For example, sulfonamides have been shown to inhibit carbonic anhydrase, which is crucial for physiological processes such as respiration and the maintenance of pH balance. This inhibition is valuable in designing diuretics, antiglaucoma agents, and drugs for managing mountain sickness. The compound's resemblance to known sulfonamides suggests potential for similar applications, warranting further investigation into its specific activities and efficacy (Bozdağ et al., 2015).

Chemical Synthesis and Material Science

Compounds with the tetrahydroquinoline and benzodioxine moieties have been explored for their chemical synthesis applications, including as intermediates in the production of more complex molecules. The structural features of such compounds, including their ability to participate in various chemical reactions, make them valuable in synthesizing novel materials and chemicals with specific desired properties. For instance, tetrahydroquinoline derivatives have been synthesized and evaluated for their diuretic and antihypertensive activities, indicating the broad utility of these frameworks in developing new therapeutic agents (Zubkov et al., 2012).

Environmental Applications

Sulfonamide antibiotics and their derivatives have been studied for environmental persistence and potential ecological impacts. Research focusing on microbial degradation pathways for sulfonamides highlights the importance of understanding how these compounds and their derivatives behave in natural environments. This knowledge is crucial for assessing the environmental risks associated with the widespread use of sulfonamide-based drugs and for developing strategies to mitigate their impact (Ricken et al., 2013).

Future Directions

The study of new sulfonamide derivatives is an active area of research, due to their wide range of biological activities . This compound, with its combination of a tetrahydroquinoline and a benzo[d][1,4]dioxine group, could be of interest in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .

Mode of Action

The compound acts as an ABA-mimicking ligand , binding directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling .

Biochemical Pathways

The affected pathway is the ABA signaling pathway . The compound’s interaction with the ABA receptors leads to the inhibition of PP2C, which in turn activates the downstream ABA signaling . This signaling pathway plays a crucial role in the plant’s response to drought and other abiotic stresses .

Pharmacokinetics

It is known that the compound is a potent activator of multiple aba receptors , suggesting that it has good bioavailability.

Result of Action

The molecular effect of the compound’s action is the activation of the ABA signaling pathway, leading to a decrease in water loss and an increase in drought resistance in plants . On a cellular level, the compound’s action results in changes in gene expression that are highly similar to those induced by ABA .

Action Environment

Environmental factors such as drought and other abiotic stresses can influence the compound’s action, efficacy, and stability. For instance, under drought conditions, the compound’s action can help the plant conserve water and resist the stress .

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20-15-5-3-13(10-12(15)2-7-18(20)21)19-26(22,23)14-4-6-16-17(11-14)25-9-8-24-16/h3-6,10-11,19H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMJAQOWZYBZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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